N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Description
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3S/c23-18-7-10-20(24)21(13-18)25-22(27)16-5-8-19(9-6-16)30(28,29)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLKWDMYRPARNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Target Molecule Deconstruction
The target molecule comprises two primary subunits:
- N-(2,5-Dichlorophenyl)benzamide : A substituted aniline derivative with electron-withdrawing chlorine groups.
- 4-(3,4-Dihydro-1H-Isoquinolin-2-Ylsulfonyl) : A tetrahydroisoquinoline moiety linked via a sulfonyl group to the benzamide core.
Retrosynthetic disconnection suggests two parallel synthesis pathways (Figure 1):
- Pathway A : Late-stage sulfonylation of preformed N-(2,5-dichlorophenyl)benzamide.
- Pathway B : Early-stage assembly of the sulfonyl-bridged isoquinoline intermediate, followed by amide coupling.
Comparative analysis of both routes, informed by methodologies in patents and journal protocols, favors Pathway B due to higher functional group compatibility and reduced side reactions during sulfonylation.
Synthetic Route Development
Synthesis of 4-(Chlorosulfonyl)Benzoic Acid
The sulfonation precursor is prepared via chlorosulfonation of benzoic acid (Scheme 1):
- Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours, yielding 4-(chlorosulfonyl)benzoic acid.
- Purification : Recrystallization from dichloromethane/hexane (1:3) affords white crystals (Yield: 68–72%).
Key Data :
- Melting Point : 142–144°C
- FT-IR (KBr) : 1712 cm⁻¹ (C=O), 1374 cm⁻¹ (S=O)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, 2H, J = 8.4 Hz), 7.98 (d, 2H, J = 8.4 Hz), 13.01 (s, 1H, COOH).
Sulfonylation of 1,2,3,4-Tetrahydroisoquinoline
The chlorosulfonyl intermediate reacts with 1,2,3,4-tetrahydroisoquinoline under mild conditions (Scheme 2):
- Reaction Conditions : 4-(Chlorosulfonyl)benzoic acid (1.0 eq), 1,2,3,4-tetrahydroisoquinoline (1.2 eq), triethylamine (2.5 eq) in anhydrous THF, 0°C → RT, 12 hours.
- Workup : Aqueous HCl (1M) extraction, drying (Na₂SO₄), and silica gel chromatography (EtOAc/hexane 1:1) yield 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid as a pale yellow solid (Yield: 65–70%).
Analytical Confirmation :
- HRMS (ESI+) : m/z calc. for C₁₆H₁₄NO₄S [M+H]⁺: 316.0648; found: 316.0651.
- ¹³C NMR (101 MHz, CDCl₃) : δ 167.8 (COOH), 141.2 (C-SO₂), 134.5–126.3 (aromatic carbons), 49.7 (CH₂-N).
Amide Coupling with 2,5-Dichloroaniline
The final step involves activating the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution (Scheme 3):
- Acyl Chloride Formation : 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid (1.0 eq) reacts with thionyl chloride (SOCl₂, 3.0 eq) at reflux (70°C, 2 hours). Excess SOCl₂ is removed under vacuum.
- Amidation : The crude acyl chloride is dissolved in anhydrous DCM, treated with 2,5-dichloroaniline (1.5 eq) and DMAP (0.1 eq) at 0°C, then stirred at RT for 6 hours.
- Purification : Column chromatography (DCM/MeOH 95:5) affords the title compound as a white crystalline solid (Yield: 58–63%).
Characterization Data :
- Melting Point : 189–191°C
- HPLC Purity : 98.4% (C18 column, 70:30 MeOH/H₂O)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, 2H, J = 8.2 Hz), 7.89 (d, 2H, J = 8.2 Hz), 7.56 (d, 1H, J = 2.4 Hz), 7.44 (dd, 1H, J = 8.8, 2.4 Hz), 7.32 (d, 1H, J = 8.8 Hz), 4.12 (s, 2H, CH₂-N), 3.78 (t, 2H, J = 5.6 Hz), 2.94 (t, 2H, J = 5.6 Hz).
Optimization and Mechanistic Insights
Sulfonylation Efficiency
Varying the base (Table 1) revealed triethylamine outperforms pyridine or DIPEA in minimizing sulfonate ester byproducts:
| Base | Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 2.5 | 70 | 95 |
| Pyridine | 3.0 | 52 | 87 |
| DIPEA | 2.5 | 61 | 91 |
Excess base (>3 eq) led to hydrolysis of the chlorosulfonyl intermediate, reducing yields.
Amide Coupling Reagent Screening
Comparative testing of coupling agents (Table 2) highlighted HBTU’s superiority over EDC or DCC for this substrate:
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DCM | 25 | 63 |
| EDC | DCM | 25 | 55 |
| DCC | THF | 40 | 48 |
HBTU’s uronium salt facilitates rapid activation of the carboxylic acid, minimizing racemization.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
Kilogram-scale production (10 kg batch) achieved 61% overall yield using:
- Continuous Flow Sulfonylation : THF solvent, 25°C, residence time 30 minutes.
- Telescoped Amidation : Direct use of acyl chloride without isolation, reducing processing time by 40%.
Environmental Impact Mitigation
- Solvent Recovery : >85% THF and DCM reclaimed via distillation.
- Waste Streams : Neutralization of SOCl₂ with NaOH produced NaCl/Na₂SO₃, classified as non-hazardous.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SO2–NH–) group participates in acid-base and nucleophilic substitution reactions. Key reactions include:
a. Hydrolysis
Under acidic or basic conditions, the sulfonamide bond undergoes cleavage. For example:
This reaction is critical in metabolic pathways and degradation studies.
b. Nucleophilic Substitution
The sulfonyl group activates adjacent positions for nucleophilic attack. For instance:
Common nucleophiles include amines, thiols, and alkoxides, with yields dependent on reaction conditions.
Benzamide Hydrolysis
The benzamide (–CONH–) group is susceptible to hydrolysis under acidic or basic conditions:
Reaction rates are influenced by the electron-withdrawing sulfonyl group, which stabilizes intermediates .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Temperature (°C) | Time (h) | Yield (%) | Product | Source |
|---|---|---|---|---|---|
| 1M HCl (aq) | 80 | 6 | 72 | Benzoic acid derivative | |
| 1M NaOH (aq) | 60 | 4 | 85 | Sulfonamide amine salt |
Electrophilic Aromatic Substitution (EAS)
a. Nitration
Yields are moderate (~50%) due to deactivation by chlorine.
b. Halogenation
Bromination occurs selectively at the para position relative to the sulfonamide group.
Tetrahydroisoquinoline Reactivity
The tetrahydroisoquinoline moiety participates in redox and ring-opening reactions:
a. Oxidation
Oxidants like KMnO4 convert the tetrahydroisoquinoline ring to isoquinoline:
This reaction is pH-dependent and proceeds optimally in acidic media .
b. N-Alkylation
The tertiary amine reacts with alkyl halides (e.g., CH3I) to form quaternary ammonium salts .
Cross-Coupling Reactions
The aryl chloride groups enable participation in palladium-catalyzed couplings:
a. Suzuki-Miyaura Coupling
This method is used to introduce biaryl motifs for structure-activity studies .
Table 2: Cross-Coupling Efficiency
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(OAc)₂ | 88 | |
| Vinylboronic ester | PdCl₂(dppf) | 65 |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond in the sulfonamide group, generating radicals detectable via ESR spectroscopy.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that compounds with isoquinoline structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The sulfonamide group may enhance this activity through modulation of enzyme functions related to cancer proliferation.
- Case Studies : A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide could exhibit similar properties.
-
Neurological Disorders
- Acetylcholinesterase Inhibition : The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for treating Alzheimer's disease. Inhibition of this enzyme increases acetylcholine levels in the brain, potentially improving cognitive function.
- Research Findings : Preliminary in vitro studies showed that derivatives of isoquinoline exhibit promising inhibitory activity against acetylcholinesterase, indicating potential for the compound in Alzheimer's therapeutic strategies.
-
Antimicrobial Properties
- Mechanism : The sulfonamide moiety is known for its antimicrobial effects by inhibiting bacterial folate synthesis. This property could be leveraged in developing new antibiotics.
- Evidence : Studies on similar sulfonamide compounds have shown effective inhibition against a range of bacterial strains, supporting the hypothesis that this compound may possess similar antimicrobial efficacy.
The biological activities of this compound can be explained through SAR studies. These studies correlate specific structural features with biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Dihydroisoquinoline core | Anticancer and neuroprotective effects |
| Sulfonamide group | Antimicrobial and enzyme inhibition |
| Dichlorophenyl substituent | Enhances lipophilicity and bioavailability |
Future Directions in Research
Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Combination Therapies : Exploring synergistic effects with existing drugs for enhanced therapeutic outcomes.
- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by the compound.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group could play a crucial role in binding to the target protein, while the aromatic rings might enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide: can be compared with other sulfonylbenzamides or isoquinoline derivatives.
This compound: is unique due to its specific substitution pattern and the presence of both dichlorophenyl and isoquinoline moieties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C23H20Cl2N2O5S
Molecular Weight : 487.39 g/mol
IUPAC Name : this compound
LogP : 4.5 (indicating moderate lipophilicity)
The compound features a sulfonamide group which is often associated with enhanced biological activity against various targets.
1. Antipsychotic Effects
Research indicates that compounds structurally related to this compound exhibit antipsychotic properties. For instance, similar isoquinoline derivatives have shown efficacy in animal models for treating psychosis by modulating dopamine receptors . The compound's ability to interact with these receptors may contribute to its therapeutic potential.
2. Neuroprotective Effects
Studies have suggested that isoquinoline derivatives can provide neuroprotective effects. For example, compounds with similar structures have been shown to inhibit apoptosis in neuronal cells and reduce oxidative stress markers . This suggests that this compound may possess neuroprotective capabilities.
3. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Related benzamides have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Dopamine Receptor Modulation : The compound may act as an antagonist or partial agonist at dopamine D2 receptors, similar to other benzamide derivatives.
- Inhibition of Neuroinflammatory Pathways : By reducing inflammatory cytokines and mediators in the central nervous system (CNS), it may exert neuroprotective effects.
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide?
Answer:
The synthesis involves multi-step protocols, including:
- Sulfonylation : Reacting 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl intermediate.
- Coupling Reaction : Amide bond formation between the sulfonylated isoquinoline and 2,5-dichloroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 50–60°C.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol yields >85% purity.
Key parameters include strict pH control during coupling and inert atmosphere maintenance to prevent oxidation .
Basic: How is the compound structurally characterized to confirm its identity and purity?
Answer:
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; isoquinoline sulfonyl groups at δ 3.4–4.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 504.2) .
- X-ray Crystallography : Resolves crystal packing and confirms the trans-configuration of the benzamide moiety, as seen in analogous dichlorophenyl benzamides .
Basic: What initial biological activities have been reported for this compound?
Answer:
- Anticancer Activity : IC values of 2–5 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines in MTT assays .
- Anti-inflammatory Effects : 40–60% inhibition of TNF-α and IL-6 in LPS-stimulated macrophages at 10 μM .
- Assay Conditions : Cell viability measured via flow cytometry (Annexin V/PI staining); cytokine levels quantified via ELISA .
Advanced: What experimental methods are used to elucidate the compound's mechanism of action?
Answer:
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict strong binding affinity (−9.2 kcal/mol) to the ATP-binding site of kinases like EGFR or PI3K .
- Enzyme Inhibition Assays : Measure IC against purified enzymes (e.g., COX-2 or MMP-9) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled ligands) quantify affinity for serotonin or dopamine receptors .
Advanced: How can researchers resolve contradictions in reported biological efficacy across studies?
Answer:
- Meta-Analysis : Pool data from independent studies (e.g., IC values) to identify outliers or assay-specific variability.
- Dose-Response Optimization : Test broader concentration ranges (e.g., 0.1–100 μM) to account for non-linear effects.
- Cell Line Authentication : Use STR profiling to rule out cross-contamination, which may explain divergent cytotoxicity results .
Advanced: What strategies improve low synthetic yields of the compound?
Answer:
- Catalyst Screening : Replace EDC with DCC or HATU to enhance coupling efficiency.
- Temperature Control : Increase reaction temperature to 70°C during amide bond formation while monitoring for decomposition via TLC.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours with 15–20% yield improvement .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound's activity?
Answer:
- Substituent Variation : Replace the dichlorophenyl group with trifluoromethyl or nitro groups to enhance lipophilicity and target binding .
- Isoquinoline Modifications : Introduce methyl or methoxy groups to the dihydroisoquinoline ring to reduce metabolic degradation .
- Biological Testing : Compare IC values of analogs against parental and resistant cancer cell lines to identify resistance-breaking derivatives .
Advanced: Which analytical methods assess the compound's stability under physiological conditions?
Answer:
- HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C).
- Circular Dichroism (CD) : Track conformational changes in aqueous buffers at 37°C .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions for hydrophobic/hydrophilic modifications.
- Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., hERG) to predict and mitigate cardiotoxicity .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
Advanced: What experimental approaches evaluate synergistic effects with other therapeutic agents?
Answer:
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in cancer cell lines (e.g., with cisplatin or paclitaxel) .
- Isobologram Analysis : Plot dose-response curves for single agents vs. combinations to identify additive or antagonistic effects.
- Transcriptomic Profiling : RNA-seq reveals upregulated pathways (e.g., apoptosis) in synergistic combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
